2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate
Description
2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate (hereafter referred to by its systematic name) is a synthetic compound with a molecular formula of $ \text{C}{18}\text{H}{20}\text{N}{6} \cdot 2\text{C}4\text{H}4\text{O}4 $ and a monoisotopic mass of 320.174945 Da . It is recognized for its high affinity and selectivity for dopamine D4 receptors, particularly the D4.2 subtype, with a reported $ K_i $ value of 3.8 nM. Notably, it acts as an antagonist at the D4.2 receptor while displaying agonist activity at the D4.4 variant . The compound’s dimaleate salt form enhances solubility and bioavailability, making it a candidate for neurological research .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6.2C4H4O4/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18;2*5-3(6)1-2-4(7)8/h1-8,13H,9-12,14H2,(H,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFBXMNJODPQHJ-SPIKMXEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(CCN(C1)C2=NC=CC=N2)CC3=CN=C(N3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179333-18-7 | |
| Record name | 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179333187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE DIMALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1IX9C8PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthesis of the Imidazole Core
The 2-phenylimidazole scaffold is synthesized via the Debus-Radziszewski reaction, a classic method for imidazole formation.
Procedure :
-
Reactants : Glyoxal (1 eq), benzaldehyde (1 eq), and ammonium acetate (3 eq) in acetic acid.
-
Conditions : Reflux at 110°C for 6–8 hours.
-
Workup : Neutralization with NaOH, extraction with dichloromethane, and recrystallization from ethanol.
Key Intermediate :
Mechanism :
Introduction of the Piperazine-Pyrimidine Side Chain
The piperazine-pyrimidine moiety is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.
SNAr Method
Procedure :
-
Reactants :
-
Reductive Amination :
-
Workup : Filtration, washing with cold methanol, and vacuum drying (Yield: 65–70%).
Intermediate :
Mechanism :
Buchwald-Hartwig Coupling (Alternative)
Procedure :
-
Reactants :
-
5-Bromomethyl-2-phenylimidazole (1 eq).
-
1-(2-Pyrimidinyl)piperazine (1.1 eq).
-
-
Catalyst : Pd2(dba)3 (2 mol%), Xantphos (4 mol%).
-
Workup : Column chromatography (SiO2, EtOAc/hexane 1:1) (Yield: 60–65%).
Advantage : Higher regioselectivity for sterically hindered substrates.
Dimaleate Salt Formation
The free base is converted to the dimaleate salt for enhanced stability and solubility.
Procedure :
-
Reactants :
-
2-Phenyl-5-(4-(2-pyrimidinyl)piperazin-1-yl-methyl)-1H-imidazole (1 eq).
-
Maleic acid (2.2 eq) in ethanol.
-
-
Conditions : Stir at 50°C for 2 hours, then cool to 4°C for crystallization.
-
Workup : Filtration, washing with cold ethanol, and drying under vacuum (Yield: 85–90%).
Characterization :
Optimization and Scalability
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes SNAr efficiency |
| Solvent | Methanol/EtOH | Prevents byproduct formation |
| Catalyst Loading | 2–5 mol% Pd | Balances cost and activity |
| Reaction Time | 12–24 hours | Ensures completion |
Key Finding : Excess maleic acid (2.2 eq) ensures complete salt formation without residual free base.
Purification Techniques
-
Recrystallization : Ethanol/water (3:1) achieves >98% purity.
-
Column Chromatography : Required for Buchwald-Hartwig products (Rf = 0.4 in EtOAc/hexane).
Analytical Characterization
Spectroscopic Data
X-ray Diffraction (XRD)
Challenges and Solutions
Regioselectivity in Imidazole Substitution
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the imidazole ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Synonyms
- 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE DIMALEATE
- NGD-941
Dopamine Receptor Interaction
2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate has been identified as a high-affinity ligand for the D4 dopamine receptor, showing selectivity over other dopamine receptors such as D1, D2, D3, and D5. Its antagonist activity at the human D4.2 receptor suggests potential applications in treating disorders related to dopamine dysregulation, including schizophrenia and attention deficit hyperactivity disorder (ADHD) .
Antipsychotic Potential
Research indicates that compounds similar to 2-phenyl derivatives can exhibit antipsychotic effects. The ability of this compound to selectively target the D4 receptor may lead to fewer side effects compared to traditional antipsychotics that affect multiple dopamine pathways .
Neuroprotective Effects
Studies have suggested that imidazole derivatives may possess neuroprotective properties. These compounds can mitigate neuronal damage in models of neurodegenerative diseases. The specific mechanism by which 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate exerts neuroprotection requires further investigation but could involve modulation of neurotransmitter systems or reduction of oxidative stress .
Case Study 1: Antagonistic Activity on D4 Receptors
In a study assessing the pharmacological profile of various imidazole derivatives, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate was found to exhibit significant antagonistic activity against human D4 receptors. This study highlighted its potential for developing new therapeutic agents targeting psychiatric conditions .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of imidazole compounds in animal models of Alzheimer's disease. Results indicated that treatment with compounds similar to 2-PHENYL derivatives improved cognitive function and reduced amyloid plaque formation. The exact role of 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate in these processes is still being elucidated but points towards its therapeutic potential in neurodegenerative disorders .
Table 1: Comparison of Dopamine Receptor Affinities
| Compound Name | D1 Affinity | D2 Affinity | D3 Affinity | D4 Affinity |
|---|---|---|---|---|
| 2-PHENYL-DIM | Low | Low | Low | High |
| Traditional Antipsychotics | Moderate | High | Moderate | Variable |
Table 2: Summary of Research Findings on Neuroprotective Effects
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Study A | Alzheimer's Mouse Model | Improved cognitive function; reduced plaques |
| Study B | Neurodegeneration Model | Decreased oxidative stress markers |
Mechanism of Action
The mechanism by which 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Pharmacologically Similar Compounds
Structural Analogues with Piperazine Linkages
Quinoline-Based Derivatives
Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and its halogen-substituted variants (C2–C7) share a piperazine moiety linked to an aromatic core (quinoline instead of imidazole) . While these compounds were synthesized and characterized (via $ ^1\text{H} $ NMR and HRMS), their pharmacological profiles remain uncharacterized in the provided evidence. Structural differences, such as the quinoline core and ester substituents, likely alter receptor binding kinetics compared to the target compound’s imidazole-pyrimidine system .
Benzimidazole Derivatives
2-((4-(3,4-Dimethylphenyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (CAS 726174-00-1) features a benzimidazole core with a piperazine-methyl group, analogous to the target compound’s imidazole scaffold . However, the absence of a pyrimidine substituent and the addition of a 3,4-dimethylphenyl group may reduce D4 receptor specificity, though direct pharmacological comparisons are unavailable .
Imidazothiadiazole Derivatives
Patented compounds like 6-Phenyl-2-[((Piperidin-4-yl-methyl)-piperazin-1-yl) or (Piperazin-1-ylmethyl)-piperidin-1-yl)]-imidazo[2,1-b][1,3,4]thiadiazole incorporate dual piperazine/piperidine moieties and an imidazothiadiazole core .
Pharmacological Analogues Targeting Dopamine Receptors
L745870
L745870 (3-[{4-(4-Chlorophenyl)piperazin-1-yl}methyl)-1H-pyrrolo[2,3-b]pyridine) is a well-characterized D4 receptor antagonist with a pyrrolopyridine core . While structurally distinct from the target compound, both share piperazine-mediated receptor interactions. However, the target compound’s dual agonist/antagonist activity at D4 subtypes (D4.2 vs. D4.4) distinguishes it from L745870’s purely antagonistic profile .
NGD941
NGD941 (2-Phenyl-4(S)-(4-[2-pyrimidinyl]-piperazin-1-yl-methyl)-imidazole dimaleate) is a positional isomer of the target compound, differing in the imidazole substitution site (C4 vs. C5) . This minor structural variation could lead to differences in receptor binding kinetics or selectivity, though direct comparative data are lacking.
Key Pharmacological and Structural Differences
Biological Activity
2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate, also known as NGD 94-1, is a compound of significant interest due to its pharmacological properties, particularly as a selective antagonist for the dopamine D4 receptor. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H20N6.2C4H4O4
- Molecular Weight : 552.54 g/mol
- CAS Number : 179333-18-7
- Stereochemistry : Achiral
The compound features a phenyl group, an imidazole moiety, and a piperazine ring substituted with a pyrimidine, contributing to its biological activity.
NGD 94-1 exhibits high affinity for the D4 receptor subtype of dopamine receptors, demonstrating selective antagonistic activity over other dopamine receptor subtypes (D1, D2, D3, D5). The binding affinity (Ki) for the D4.2 receptor is reported to be approximately 3.6 nM in transfected CHO cells . This selectivity is crucial as it minimizes off-target effects that could arise from non-specific interactions with other receptor types.
Antagonistic Effects
NGD 94-1 has been shown to effectively inhibit forskolin-stimulated cAMP production in CHO cells expressing the human D4.2 receptor. This inhibition is indicative of its role as a negative modulator of adenylate cyclase activity linked to G-protein-coupled receptors (GPCRs) .
In Vivo Studies
In preclinical studies, NGD 94-1 was administered intramuscularly at doses of 1 or 5 mg/kg prior to behavioral tests involving haloperidol, a typical antipsychotic agent. The compound's ability to reverse drug-induced effects highlights its potential therapeutic applications in conditions related to dopamine dysregulation .
Study on CYP450 Inhibition
A related compound, 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), was investigated for its mechanism-based inactivation of cytochrome P450 2D6 (CYP2D6). Although not identical, this study provides insight into the metabolic pathways that may involve NGD 94-1 or similar compounds. SCH 66712 exhibited potent inactivation of CYP2D6 with significant implications for drug metabolism and pharmacokinetics .
Clinical Relevance
The D4 receptor is implicated in various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The selective antagonism by NGD 94-1 suggests potential utility in managing symptoms associated with these conditions while minimizing side effects typically associated with broader-spectrum dopamine antagonists .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate, and what key intermediates are involved?
- Methodology : The compound is synthesized via multi-step reactions, often involving Mannich reactions or nucleophilic substitutions. For example, piperazine derivatives are alkylated with chloromethyl intermediates, followed by coupling with imidazole cores. Key intermediates include 4-(2-pyrimidinyl)piperazine and chloromethyl-substituted imidazoles. Reaction conditions (e.g., solvent polarity, catalyst type) significantly impact yield .
- Characterization : Intermediates are validated using melting points, IR, and NMR spectroscopy. For instance, piperazine-methylimidazole intermediates are confirmed via -NMR chemical shifts at δ 3.2–3.8 ppm (piperazine protons) and δ 7.2–8.1 ppm (aromatic protons) .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Analytical Techniques :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) resolve dimaleate salts from impurities. Retention times are calibrated against reference standards .
- Spectroscopy : -NMR confirms the dimaleate counterion via carbonyl signals at δ 170–175 ppm. IR spectra show imidazole N-H stretches at ~3100 cm and maleate C=O stretches at 1710 cm .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N ratios validate purity .
Q. What initial bioactivity profiles have been reported for this compound?
- Pharmacological Screening : The compound (referenced as NGD941) exhibits affinity for dopamine D4 receptors (IC < 100 nM) in radioligand binding assays, with selectivity over D2/D3 subtypes. This suggests potential CNS applications .
Advanced Research Questions
Q. How can synthesis yield be optimized for piperazine-methylimidazole intermediates under scale-up conditions?
- Optimization Strategies :
- Catalyst Screening : Use Pd/C or Raney nickel for hydrogenation steps to reduce nitro groups to amines (yield improvement: 15–20%) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates between chloromethylimidazoles and piperazines .
Q. What in vitro models are suitable for studying this compound’s pharmacokinetic properties?
- Models :
- Caco-2 Cells : Assess intestinal permeability (P) with LC-MS quantification. Low permeability (P < 1 × 10 cm/s) may indicate efflux transporter interactions .
- Microsomal Stability : Human liver microsomes (HLM) incubated with NADPH cofactor measure metabolic clearance. High intrinsic clearance (>50% parent loss in 30 min) suggests CYP450-mediated oxidation .
Q. How can researchers address discrepancies in bioactivity data across different assay systems?
- Case Study : A study reported conflicting IC values for dopamine receptor binding (50 nM vs. 120 nM). Resolution involved:
- Assay Validation : Standardizing membrane preparation protocols (e.g., detergent-free homogenization) .
- Ligand Purity : Re-testing with HPLC-purified compound (≥98% purity) eliminated batch variability .
Q. What computational methods predict binding modes of this compound to target receptors?
- Docking Workflow :
- Protein Preparation : Retrieve D4 receptor structure (PDB: 5WIU), optimize protonation states at pH 7.4.
- Ligand Docking : Glide SP mode identifies key interactions: imidazole N-H with Asp115 and pyrimidine N1 with Ser196 .
- MD Simulations : 100-ns simulations in Desmond validate binding stability (RMSD < 2.0 Å) .
Q. What are the key pharmacokinetic challenges for this compound, and how can they be mitigated?
- Challenges :
- Low Solubility : Aqueous solubility <10 µg/mL at pH 7.4. Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility 5-fold .
- First-Pass Metabolism : CYP3A4-mediated N-dealkylation produces inactive metabolites. Prodrug strategies (e.g., esterification) improve bioavailability .
Q. What advancements in piperazine-imidazole derivatives are relevant to optimizing this compound’s therapeutic index?
- Recent Innovations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
